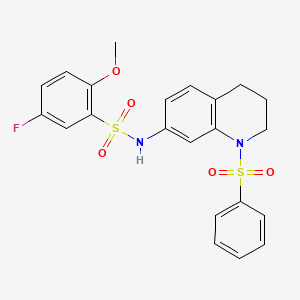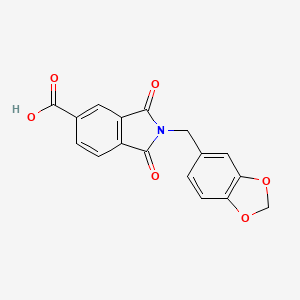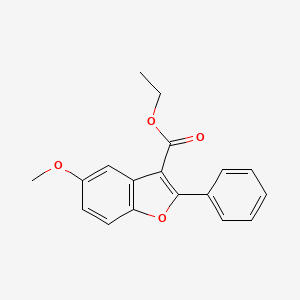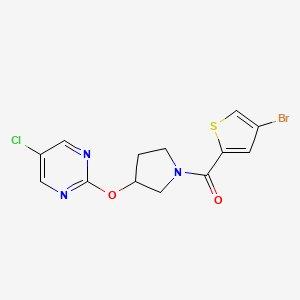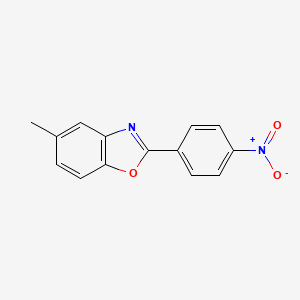
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole , also known as 5-Methyl-2-(4-nitrophenyl)benzoxazole , is a heterocyclic compound with the following chemical structure: .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methyl-2-nitrophenol with 2-bromoacetophenone . The bromine atom in 2-bromoacetophenone is replaced by the nitrophenyl group, resulting in the formation of 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole .
Molecular Structure Analysis
The empirical formula for this compound is C16H12N2O2S , and its molecular weight is 296.34 g/mol . The compound exists as a solid and has the following SMILES notation: CC(SC(C1=CC=C(N+[O-])C=C1)=N2)=C2C3=CC=CC=C3 .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole and its derivatives have demonstrated significant antimicrobial properties. For instance, some synthesized derivatives exhibited broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. Compounds from this class showed potent antimycobacterial activity, indicating their potential as scaffolds in drug design for treating infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
DNA Topoisomerase II Inhibition
Certain derivatives of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole have been found to inhibit eukaryotic DNA topoisomerase II, an important target for cancer treatment research. These compounds displayed inhibitory activities at varying concentrations, with some showing higher activity than the reference drug etoposide, used in cancer chemotherapy (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies and ab initio calculations have been conducted on benzoxazole derivatives, including 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, providing insights into their molecular structures and properties. These studies are crucial for understanding the potential applications of these compounds in various fields like photonics and electronics (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).
Antitumor Potential
Benzoxazole derivatives have shown promise as novel antitumor agents targeting human DNA topoisomerases. Studies indicate that some compounds in this class inhibit human DNA topoisomerases I and IIα, with certain derivatives exhibiting potent antitumor activities in preliminary screenings (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).
Propiedades
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-2-7-13-12(8-9)15-14(19-13)10-3-5-11(6-4-10)16(17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXSZCCSFYOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

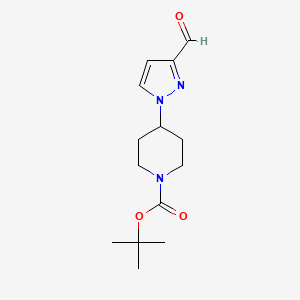
![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)
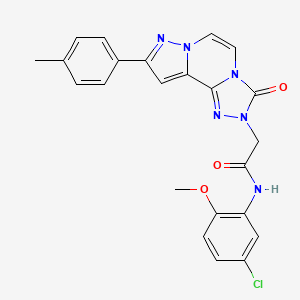
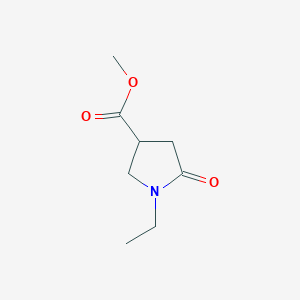
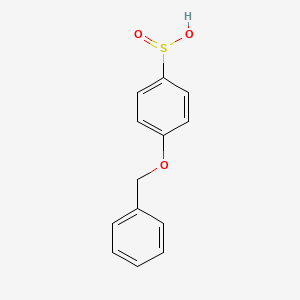
![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)
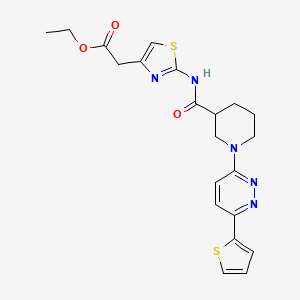
![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)
